1-[(3-nitro-1H-pyrazol-1-yl)acetyl]indoline
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Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone typically involves multi-step organic reactions:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole moieties through a suitable linker, such as an ethanone group. This can be achieved using a condensation reaction under basic or acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole derivatives.
Medicine: Potential use in drug discovery and development due to its bioactive moieties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone would depend on its specific interactions with biological targets. Typically, compounds with indole and pyrazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-2-(1H-pyrazol-1-yl)-1-ethanone: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone: The indole ring is not hydrogenated, which may influence its chemical properties.
Uniqueness
The presence of both indole and pyrazole rings, along with the nitro group, makes 1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone unique. These features can contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H12N4O3 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H12N4O3/c18-13(9-15-7-6-12(14-15)17(19)20)16-8-5-10-3-1-2-4-11(10)16/h1-4,6-7H,5,8-9H2 |
InChI Key |
KCIDAVVKMNZZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC(=N3)[N+](=O)[O-] |
solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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